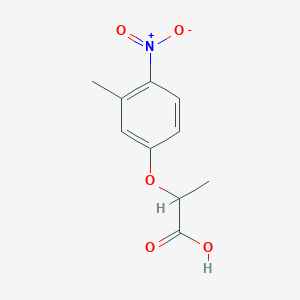

2-(3-Methyl-4-nitrophenoxy)propanoic acid

描述

2-(3-Methyl-4-nitrophenoxy)propanoic acid is an organic compound featuring a propanoic acid backbone substituted with a phenoxy group bearing a methyl and nitro group at the 3- and 4-positions, respectively. It is cataloged as a research chemical by CymitQuimica (Ref: 10-F307503) and is available in quantities of 1g and 5g for laboratory use .

属性

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWVFMALMORJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393799 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-76-2 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanoic acid typically involves the reaction of 3-methyl-4-nitrophenol with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the propanoic acid derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反应分析

2-(3-Methyl-4-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under suitable conditions.

科学研究应用

2-(3-Methyl-4-nitrophenoxy)propanoic acid is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

作用机制

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenoxy moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .

相似化合物的比较

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

- Molecular Formula: C₁₀H₁₀ClNO₅

- Molecular Weight : 260 Da

- Key Features: Chlorine substituent at the 2-position of the phenyl ring. Methyl group on the propanoic acid chain.

- Applications : Listed as an in-stock screening compound by Princeton Biomolecular Research, indicating its use in drug discovery or biochemical assays .

- Distinction from Target Compound: The chlorine substituent and additional methyl group on the propanoic acid chain may enhance steric hindrance or alter electronic properties compared to 2-(3-methyl-4-nitrophenoxy)propanoic acid.

Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid)

- Molecular Formula : C₁₀H₁₁ClO₃

- Key Features: Chlorine at the 4-position and methyl at the 2-position on the phenoxy group.

- Applications: A chlorophenoxy herbicide historically used in agriculture.

- Regulatory Status: Not banned but subject to restrictions due to environmental and health concerns.

2,4,5-TP (Silvex)

2-(3-Nitrophenyl)propanoic Acid

- Molecular Formula: C₁₀H₁₁NO₄

- Molecular Weight : 209.2 Da

- Key Features: Nitro group directly attached to the phenyl ring without a phenoxy linkage.

- Applications : Research chemical with unspecified applications; stored at room temperature .

- Distinction: Lack of phenoxy bridge reduces structural complexity compared to the target compound.

Comparative Data Table

生物活性

2-(3-Methyl-4-nitrophenoxy)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanoic acid moiety linked to a 3-methyl-4-nitrophenoxy group. This unique arrangement contributes to its reactivity and biological interactions.

- Molecular Formula : C₁₁H₁₃NO₅

- Molecular Weight : 241.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group within the molecule can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can modulate biochemical pathways.

- Receptor Modulation : It may also affect receptor functions, influencing cellular signaling processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Research Applications

This compound is utilized in various research applications:

- Medicinal Chemistry : Investigated for potential use in drug development as a pharmacophore.

- Biochemical Studies : Used in studies related to enzyme inhibition and protein interactions.

- Organic Synthesis : Serves as a building block for synthesizing more complex molecules.

Case Studies

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Methodology : Disk diffusion method was employed to assess antimicrobial efficacy.

- Results : Zones of inhibition were measured, indicating significant activity against tested strains.

-

Anti-inflammatory Research : Another study explored the anti-inflammatory effects using a murine model of inflammation.

- Findings : Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。